Validamycin C
Overview
Description
Synthesis Analysis
The synthesis of Validamycin C, alongside Validamycins D and F, involves a series of complex chemical reactions. A common blocked derivative of (+)-validoxylamine A is used as a starting point. Through acid hydrolysis, diols are obtained and subsequently protected to give the aglycones, which are then condensed with glycosyl donors to afford the condensates. These condensates, through deprotection and acetylation, lead to the totally O-acetylated derivatives of Validamycins C and F (Miyamoto & Ogawa, 1991).
Molecular Structure Analysis
The molecular structure of Validamycin C, like its counterparts, includes intricate arrangements of atoms and bonds. While specific detailed studies on Validamycin C's molecular structure were not identified, the synthetic process and the related chemical reactions offer insights into its complex structure. The synthesis involves transformations that meticulously build its pseudotrisaccharide antibiotic structure, indicative of a molecular framework that incorporates multiple sugar moieties, likely involving cyclitol units as central components.
Chemical Reactions and Properties
The biosynthesis of Validamycin A provides clues to the chemical reactions and properties intrinsic to Validamycins, including C. It is known that compounds like 2-epi-5-epi-valiolone are specifically incorporated into Validamycin A, demonstrating the intricate chemical reactions that underpin its biosynthesis, which likely extends to Validamycin C. These reactions involve cyclization, epimerization, dehydration, and reduction processes, suggesting that Validamycin C shares similar complex chemical properties (Dong et al., 2001).
Scientific Research Applications
Antifungal Properties Against Candida albicans : Validamycin A, a component related to Validamycin C, exhibits antifungal effects against Candida albicans, though its efficacy is limited compared to other antifungals like amphotericin B (Guirao-Abad et al., 2013).
Influencing Carbon Partitioning in Plants : In a study using tobacco plants, Validamycin A increased carbon partitioning into cellulosic biomass and lignin precursors, demonstrating its impact on plant metabolism (Best et al., 2011).
Controlling Fusarium Head Blight in Wheat : Validamycin effectively controls Fusarium head blight in wheat by inhibiting deoxynivalenol synthesis, a key virulence factor, and inducing wheat's resistance against Fusarium graminearum (Li et al., 2019).
Role in Validamycin A Biosynthesis : Studies on the biosynthesis of Validamycin A, closely related to Validamycin C, provide insights into the synthesis of these compounds, which could lead to novel agricultural and therapeutic applications (Dong et al., 2001).
Regulation of Validamycin A Biosynthesis : The regulatory mechanisms in the biosynthesis of Validamycin A, involving global regulators like GlnR, highlight the complexity and potential for manipulating these pathways for enhanced production (Qu et al., 2015).
Validamycin's Role in Pest Control : Validamycin has shown efficacy in controlling agricultural pests like Spodoptera litura by inhibiting glycometabolism and chitin synthesis, offering a potential tool for pest management (Yu et al., 2021).
Impact on Soil Microbial Communities : The use of Validamycin in agriculture and its effects on soil bacterial and fungal biomass have been studied to understand its environmental impact, indicating its bio-safety profile (Qian et al., 2007).
Application in Validamycin A Production Processes : Insights into the fermentation processes for Validamycin A production, a process closely related to Validamycin C, offer opportunities for optimization and increased efficiency (Yu et al., 2020).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-[[3-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]amino]-4,5,6-trihydroxycyclohexen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO18/c28-3-7-1-9(15(33)21(39)24(7)45-26-23(41)20(38)17(35)12(5-30)44-26)27-10-2-8(13(31)18(36)14(10)32)6-42-25-22(40)19(37)16(34)11(4-29)43-25/h2,7,9-41H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZLKGXGTJOZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925570 | |
Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Validamycin C | |
CAS RN |
12650-70-3 | |
Record name | Validamycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-{[4-(Hexopyranosyloxy)-2,3-dihydroxy-5-(hydroxymethyl)cyclohexyl]amino}-4,5,6-trihydroxycyclohex-1-en-1-yl)methyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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